1,3,5-Triazin-2(1H)-one, 4-amino-1-beta-D-ribofuranosyl- 1,3,5-Triazin-2(1H)-one, 4-amino-1-beta-D-ribofuranosyl- Azacitidine is a pyrimidine nucleoside analogue of cytidine with antineoplastic activity. Azacitidine is incorporated into DNA, where it reversibly inhibits DNA methyltransferase, thereby blocking DNA methylation. Hypomethylation of DNA by azacitidine may activate tumor suppressor genes silenced by hypermethylation, resulting in an antitumor effect. This agent is also incorporated into RNA, thereby disrupting normal RNA function and impairing tRNA cytosine-5-methyltransferase activity. (NCI04)
Azacitidine is a cytosine analogue and antineoplastic agent used in the therapy of myelodysplastic syndromes. Azacitidine is associated with a low rate of transient serum enzyme elevations during therapy and has only rarely been implicated in cases of clinically apparent acute liver injury with jaundice.
Azacitidine, also known as vidaza or ladakamycin, belongs to the class of organic compounds known as glycosylamines. Glycosylamines are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether). Azacitidine is a drug which is used for treatment of patients with the following french-american-british myelodysplastic syndrome subtypes: refractory anemia or refractory anemia with ringed sideroblasts (if accompanied by neutropenia or thrombocytopenia or requiring transfusions), refractory anemia with excess blasts, refractory anemia with excess blasts in transformation (now classified as acute myelogenous leukemia with multilineage dysplasia), and chronic myelomonocytic leukemia. Azacitidine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Azacitidine has been detected in multiple biofluids, such as urine and blood. Within the cell, azacitidine is primarily located in the cytoplasm. Azacitidine can be biosynthesized from beta-D-ribose. Azacitidine is formally rated as a probable carcinogen (by IARC 2A) and is also a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 320-67-2
VCID: VC0548716
InChI: InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)
SMILES: C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Molecular Formula: C8H12N4O5
Molecular Weight: 244.2 g/mol

1,3,5-Triazin-2(1H)-one, 4-amino-1-beta-D-ribofuranosyl-

CAS No.: 320-67-2

Inhibitors

VCID: VC0548716

Molecular Formula: C8H12N4O5

Molecular Weight: 244.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

1,3,5-Triazin-2(1H)-one, 4-amino-1-beta-D-ribofuranosyl- - 320-67-2

CAS No. 320-67-2
Product Name 1,3,5-Triazin-2(1H)-one, 4-amino-1-beta-D-ribofuranosyl-
Molecular Formula C8H12N4O5
Molecular Weight 244.2 g/mol
IUPAC Name 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Standard InChI InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)
Standard InChIKey NMUSYJAQQFHJEW-KVTDHHQDSA-N
Isomeric SMILES C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N
SMILES C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Canonical SMILES C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Appearance white solid powder
Colorform Crystals from methanol
Melting Point 442 to 446 °F (decomposes) (NTP, 1992)
229 °C
229.0 °C
228-230 °C (decomposes)
229°C
Physical Description 5-azacytidine is a white crystalline powder. (NTP, 1992)
Solid
Description Azacitidine is a pyrimidine nucleoside analogue of cytidine with antineoplastic activity. Azacitidine is incorporated into DNA, where it reversibly inhibits DNA methyltransferase, thereby blocking DNA methylation. Hypomethylation of DNA by azacitidine may activate tumor suppressor genes silenced by hypermethylation, resulting in an antitumor effect. This agent is also incorporated into RNA, thereby disrupting normal RNA function and impairing tRNA cytosine-5-methyltransferase activity. (NCI04)
Azacitidine is a cytosine analogue and antineoplastic agent used in the therapy of myelodysplastic syndromes. Azacitidine is associated with a low rate of transient serum enzyme elevations during therapy and has only rarely been implicated in cases of clinically apparent acute liver injury with jaundice.
Azacitidine, also known as vidaza or ladakamycin, belongs to the class of organic compounds known as glycosylamines. Glycosylamines are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether). Azacitidine is a drug which is used for treatment of patients with the following french-american-british myelodysplastic syndrome subtypes: refractory anemia or refractory anemia with ringed sideroblasts (if accompanied by neutropenia or thrombocytopenia or requiring transfusions), refractory anemia with excess blasts, refractory anemia with excess blasts in transformation (now classified as acute myelogenous leukemia with multilineage dysplasia), and chronic myelomonocytic leukemia. Azacitidine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Azacitidine has been detected in multiple biofluids, such as urine and blood. Within the cell, azacitidine is primarily located in the cytoplasm. Azacitidine can be biosynthesized from beta-D-ribose. Azacitidine is formally rated as a probable carcinogen (by IARC 2A) and is also a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Intact vials should be stored under refrigeration & are stable for a least 4 yr. Although the drug is stable for 3 yr at room temp, refrigeration is recommended because degradation may result at elevated temperatures. The constituted soln hydrolyzes at room temp & should be used within 30 min. The pH providing optimum soln stability has been reported to be about 6.5-7. Azacitidine 0.5 & 2 mg/ml in Ringer's injection, lactated, was stable for up to one month when frozen at -20 °C in polypropylene syringes.
Bulk: Samples of 5- azacitidine and 5- azacitidine hydrate were found to be stable at 25 °C and 60 °C for at least 30 days. Solution: Dilute aqueous solutions of 5-azacitidine have been found to be unstable at 24 -26 ° C. A 1% aqueous solution at 5-6°C decomposes 2, 5, and 9% in 2, 8, and 24 hours respectively. At room temperature a 1% aqueous solution shows 7, 20 and 41% decomposition in 2, 8, and 24 hours respectively (UV and NMR).
Solubility 5 to 10 mg/mL at 70° F (NTP, 1992)
89000 mg/L
1.21e+01 g/L
DMSO 52.7 (mg/mL)
Distilled H2O 13.7-14.0 (mg/mL)
0.1 N HCL 27.7-28.0 (mg/mL)
0.1 N NaOH 42.0-43.8 (mg/mL)
35% Ethyl alcohol 14.2-15.0 (mg/mL)
>36.6 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms U18496; U-18496; U 18496; Abbreviations: 5AC; 5AZC. 5-azacytidine; azacytidine; ladakamycin. US brand names: Mylosar; Vidaza.
Reference 1: Ritchie EK. Safety and efficacy of azacitidine in the treatment of elderly patients with myelodysplastic syndrome. Clin Interv Aging. 2012;7:165-73. doi: 10.2147/CIA.S24659. Epub 2012 Jun 19. Review. PubMed PMID: 22791989; PubMed Central PMCID: PMC3393359.
2: Thorpe M, Montalvão A, Pierdomenico F, Moita F, Almeida A. Treatment of chronic myelomonocytic leukemia with 5-Azacitidine: a case series and literature review. Leuk Res. 2012 Aug;36(8):1071-3. doi: 10.1016/j.leukres.2012.04.024. Epub 2012 May 17. Review. PubMed PMID: 22607959.
3: Keating GM. Azacitidine: a review of its use in the management of myelodysplastic syndromes/acute myeloid leukaemia. Drugs. 2012 May 28;72(8):1111-36. doi: 10.2165/11209430-000000000-00000. Review. Erratum in: Drugs. 2012 Jul 30;72(11):1578. PubMed PMID: 22571445.
4: Forghieri F, Morselli M, Leonardi G, Potenza L, Bonacorsi G, Coluccio V, Paolini A, Maccaferri M, Colaci E, Fantuzzi V, Bigliardi S, Zaldini P, Riva G, Barozzi P, Leonardi L, Rossi A, Marasca R, Narni F, Luppi M. Atraumatic splenic rupture in patients with myelodysplastic syndromes: report of a case occurred during treatment with 5-azacitidine and review of the literature. Leuk Res. 2012 Mar;36(3):e52-6. doi: 10.1016/j.leukres.2011.10.031. Epub 2011 Dec 14. Review. PubMed PMID: 22172466.
5: San Miguel Amigo L, Franco Osorio R, Mercadal Vilchez S, Martínez-Francés A. Azacitidine adverse effects in patients with myelodysplastic syndromes. Adv Ther. 2011 Jun;28 Suppl 4:6-11. doi: 10.1007/s12325-011-0024-2. Epub 2011 May 12. Review. PubMed PMID: 21688207.
6: Martínez-Francés A. Adverse effects of azacitidine: onset, duration, and treatment. Adv Ther. 2011 Jun;28 Suppl 4:1-5. doi: 10.1007/s12325-011-0021-5. Epub 2011 Jun 8. Review. PubMed PMID: 21688206.
7: Font P. Azacitidine for the treatment of patients with acute myeloid leukemia with 20%-30% blasts and multilineage dysplasia. Adv Ther. 2011 Mar;28 Suppl 3:1-9. doi: 10.1007/s12325-011-0002-8. Epub 2011 Mar 9. Review. PubMed PMID: 21431628.
8: Vigil CE, Martin-Santos T, Garcia-Manero G. Safety and efficacy of azacitidine in myelodysplastic syndromes. Drug Des Devel Ther. 2010 Sep 24;4:221-9. Review. PubMed PMID: 20957213; PubMed Central PMCID: PMC2948932.
9: Fenaux P, Bowen D, Gattermann N, Hellström-Lindberg E, Hofmann WK, Pfeilstöcker M, Sanz G, Santini V. Practical use of azacitidine in higher-risk myelodysplastic syndromes: an expert panel opinion. Leuk Res. 2010 Nov;34(11):1410-6. doi: 10.1016/j.leukres.2010.05.021. Epub 2010 Jul 6. Review. PubMed PMID: 20609474.
10: Götze K, Platzbecker U, Giagounidis A, Haase D, Lübbert M, Aul C, Ganser A, Germing U, Hofmann WK. Azacitidine for treatment of patients with myelodysplastic syndromes (MDS): practical recommendations of the German MDS Study Group. Ann Hematol. 2010 Sep;89(9):841-50. doi: 10.1007/s00277-010-1015-0. Epub 2010 Jun 22. Review. PubMed PMID: 20567826.
PubChem Compound 1805
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator